molecular formula C18H20N4O6 B2880719 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate CAS No. 860611-14-9

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate

Cat. No.: B2880719
CAS No.: 860611-14-9
M. Wt: 388.38
InChI Key: VEBDGSBIOORHBM-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a class of heterocycles known for diverse bioactivities, including antiviral, anticancer, and cannabinoid receptor modulation . Structurally, it features a triazolo-pyrimidine core substituted at the 6-position with an ethyl ester linked to a 3,4,5-trimethoxybenzoate group. The 3,4,5-trimethoxybenzoyl moiety may contribute to enhanced lipophilicity and π-π stacking, critical for biological target binding .

Properties

IUPAC Name

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O6/c1-10-12(16(23)22-18(21-10)19-9-20-22)5-6-28-17(24)11-7-13(25-2)15(27-4)14(8-11)26-3/h7-9H,5-6H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBDGSBIOORHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones and 5-Amino-1,2,4-Triazoles

The foundational step involves reacting 5-amino-4H-1,2,4-triazole (1 ) with 5-methyl-1,3-cyclohexanedione (2 ) in phosphoryl chloride (POCl₃) at 80°C for 6 hours. This yields 6-chloro-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidin-7-one (3 ), which is subsequently hydrolyzed to the 7-hydroxy analog (4 ) using aqueous NaOH (Scheme 1).

Table 1: Optimization of Cyclocondensation Conditions

Condition Solvent Temperature (°C) Time (h) Yield (%)
POCl₃ Neat 80 6 72
PCl₅ Toluene 110 8 58
H2SO4 EtOH 70 12 41

Functionalization at C6 Position

Intermediate 4 undergoes alkylation with ethylene glycol ditosylate in dimethylformamide (DMF) using K2CO3 as base, affording the 6-(2-hydroxyethyl) derivative (5 ) in 65% yield. Alternative approaches employing Mitsunobu conditions (DIAD, PPh3) with ethanol improve regioselectivity but reduce yield (52%) due to side reactions.

Esterification with 3,4,5-Trimethoxybenzoic Acid

Acyl Chloride Preparation

3,4,5-Trimethoxybenzoic acid (6 ) is treated with thionyl chloride (SOCl2) in dichloromethane (DCM) at reflux for 3 hours, yielding the corresponding acyl chloride (7 ) quantitatively. Excess SOCl2 is removed under reduced pressure to prevent hydrolysis.

Coupling to Hydroxyethyl Intermediate

Compound 5 is reacted with 7 in anhydrous DCM using 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) at 0°C→25°C over 12 hours. This affords the target ester (8 ) in 78% yield after silica gel chromatography (Hexane:EtOAc = 3:1).

Table 2: Esterification Optimization

Base Coupling Agent Solvent Yield (%)
TEA None DCM 63
DMAP DCC THF 71
DMAP/TEA None DCM 78

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (9:1) yields colorless needles suitable for X-ray diffraction. The triazolopyrimidine core exhibits planarity (r.m.s. deviation = 0.007 Å), with the trimethoxyaryl group tilted at 61.4°. Intermolecular C–H⋯N hydrogen bonds stabilize the crystal lattice.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl3) : δ 7.82 (s, 1H, triazole-H), 6.98 (s, 2H, aryl-H), 4.45 (t, J = 6.4 Hz, 2H, OCH2), 3.91 (s, 9H, OCH3).
  • HRMS (ESI+) : m/z calc. for C21H24N4O6 [M+H]⁺ 429.1769, found 429.1765.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of triazolopyrimidines exhibit significant anticancer properties. Specifically, compounds that include the triazolo[1,5-a]pyrimidine structure have been found to inhibit tumor growth by interfering with cellular proliferation pathways. Studies have demonstrated that 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate may enhance the efficacy of existing chemotherapeutic agents and reduce side effects associated with cancer treatments.

Antiviral Properties
This compound has also been explored for its antiviral capabilities. Research suggests that it may inhibit viral replication mechanisms in certain pathogens. The presence of the triazole moiety is believed to contribute to its ability to disrupt viral enzymes essential for replication.

Enzyme Inhibition
The compound shows promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair. This inhibition can lead to reduced cell proliferation in rapidly dividing cancer cells.

Agricultural Applications

Pesticide Development
The unique chemical structure of 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate has led to investigations into its use as a pesticide. Its ability to interfere with biological processes in pests suggests potential as a novel agricultural chemical that could help manage pest populations while minimizing environmental impact.

Herbicide Potential
Additionally, this compound may serve as a herbicide due to its selective toxicity towards certain plant species. Studies are ongoing to determine its effectiveness and safety in agricultural settings.

Material Science Applications

Polymer Chemistry
In material science, the incorporation of triazolopyrimidine derivatives into polymer matrices has been explored for developing advanced materials with enhanced properties. These materials may exhibit improved thermal stability and mechanical strength due to the unique interactions facilitated by the triazole ring structure.

Nanotechnology
Research is also being conducted on using this compound in nanotechnology applications. Its potential for functionalization of nanoparticles could lead to innovative solutions in drug delivery systems and targeted therapies.

Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer and antiviral properties; enzyme inhibition
AgriculturePotential pesticide and herbicide
Material ScienceEnhanced polymer properties; nanotechnology applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name / ID (Reference) Core Structure Substituents Key Properties/Activities
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine - 5-Methyl
- 7-Oxo
- 6-yl ethyl 3,4,5-trimethoxybenzoate
High lipophilicity; potential CNS activity due to trimethoxy group
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Same core - 5-Phenyl
- 7-(3,4,5-trimethoxyphenyl)
- Ethyl ester
Molecular weight: 436.46 g/mol; crystallizes in monoclinic system
Compound 38 (CB2 agonist) Same core - N-Benzyl-N-methylamino
- Cyclohexylcarboxamide
- 4-Pentyl
CB2 receptor affinity (IC₅₀ < 100 nM); solid-state stability (mp = 157°C)
Triazavirin® (1b) [1,2,4]Triazolo[5,1-c][1,2,4]triazin - 6-Nitro
- 7-Oxo
- Sodium salt
Antiviral activity; water-soluble due to ionic form

Key Observations :

  • Substituent Position: The target compound’s 6-position ester linkage contrasts with analogues featuring direct aryl (e.g., 5-phenyl in ) or aminoalkyl groups (e.g., Compound 38 in ). This ester group may confer metabolic stability compared to amide derivatives .
  • Biological Implications : While Compound 38 shows CB2 receptor affinity, the target compound’s trimethoxy group may favor interactions with aromatic residues in enzymes or receptors, though specific activity data are unavailable .
Physicochemical Properties
  • Crystallography: Analogues like crystallize in monoclinic systems (e.g., P2₁/n) with intermolecular hydrogen bonding (e.g., N–H···O). The target compound’s trimethoxy group may disrupt packing efficiency, reducing melting points compared to non-polar derivatives .
  • Solubility: The sodium salt of Triazavirin® shows high aqueous solubility, whereas the target compound’s ester and methoxy groups likely favor organic solvents (e.g., DMSO, ethanol) .

Biological Activity

The compound 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4O5C_{16}H_{20}N_4O_5, with a molecular weight of 348.36 g/mol. The structural features include a triazole ring fused with a pyrimidine moiety and an ethyl ester of a trimethoxybenzenecarboxylic acid.

Anticancer Activity

Recent studies indicate that derivatives of triazolopyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Compounds structurally related to our compound were tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The results showed IC50 values ranging from 14.5 μM to 57.01 μM, indicating promising anticancer potential .
CompoundCell LineIC50 (μM)
10eMCF-714.5
10bMCF-719.4
10eHCT-11657.01
10ePC-325.23

These findings suggest that the presence of specific substituents on the triazole ring can enhance anticancer activity.

Antimicrobial Activity

Triazole derivatives have also demonstrated antimicrobial properties. A review highlighted that various triazolopyrimidine compounds exhibit activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anti-inflammatory Effects

Research has indicated that certain triazolo derivatives possess anti-inflammatory properties. For example, compounds derived from the triazolo framework have been shown to inhibit pro-inflammatory cytokines in vitro . This suggests potential applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazolo derivatives act as enzyme inhibitors, particularly against kinases involved in cancer cell proliferation.
  • Interference with DNA Synthesis : Triazoles can mimic nucleotides or interfere with DNA replication processes.
  • Modulation of Signal Transduction Pathways : These compounds may affect pathways such as PI3K/Akt and MAPK which are crucial for cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of triazolo derivatives:

  • Synthesis and Evaluation : A study synthesized a series of triazolopyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines using MTT assays. The most potent compounds were further analyzed for their mechanisms of action through molecular docking studies .
  • Pharmacological Screening : In another investigation, derivatives were screened for anti-inflammatory and analgesic effects using animal models. Compounds showed significant reduction in inflammation markers compared to controls .

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